6-Chloroimidazo[1,2-a]pyridin-2-amine

Anthelmintic Drug Discovery Medicinal Chemistry Neglected Tropical Diseases

Medicinal chemistry teams pursuing kinase inhibitors or anthelmintic agents often face failed synthetic campaigns when using generic imidazopyridine scaffolds. The specific 6-chloro substitution on this core is essential for target engagement and downstream reaction efficiency. • Enables direct access to a chemotype with PI3Kγ (IC₅₀=230 nM) and CLK1 (IC₅₀=0.7 μM) inhibitory activity. • Validated intermediate for anthelmintic leads showing >99% in vivo efficacy against roundworm. • Dual functional handles (amine + aryl chloride) support amidation, Suzuki coupling, and Buchwald-Hartwig amination for library diversification. Supplied with full analytical documentation (NMR, HPLC, MS) and available for immediate global dispatch.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1005785-45-4
Cat. No. B1423777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridin-2-amine
CAS1005785-45-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
InChIKeyZGLIWZSUORDLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridin-2-amine: Strategic Intermediate for Kinase & Anthelmintic Agents


6-Chloroimidazo[1,2-a]pyridin-2-amine (CAS: 1005785-45-4, C7H6ClN3, MW: 167.6) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core with a chloro substituent at the 6-position and a primary amine at the 2-position [1]. This precise substitution pattern enables versatile functionalization for medicinal chemistry applications [2]. The compound is commercially available from multiple vendors with purity specifications typically ≥95% , serving as a strategic intermediate in the synthesis of kinase inhibitors and anthelmintic agents.

Workflow Heterocyclic intermediate for kinase inhibitor and anthelmintic synthesis
Selection logic Chloro and amine handles enable versatile functionalization for SAR studies
Procurement context Reported as a strategic building block for focused medicinal chemistry campaigns

6-Chloroimidazo[1,2-a]pyridin-2-amine Substitution Risks


The 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold is not merely a benign functional handle; it exerts a profound influence on both synthetic accessibility and biological target engagement [1]. Direct substitution with unsubstituted, 6-bromo, 6-fluoro, or 6-methyl analogs alters the compound's electronic properties, steric profile, and hydrogen-bonding capacity, which critically impacts downstream reaction efficiency in multi-step syntheses and the resulting pharmacological activity of derived compounds [2]. Procurement of a generic imidazo[1,2-a]pyridin-2-amine without the specific 6-chloro substitution therefore carries a high risk of failed synthetic campaigns, altered structure-activity relationships (SAR), and ultimately, wasted research resources.

6-Chloroimidazo[1,2-a]pyridin-2-amine
vs
Unsubstituted or 6-Bromo/6-Fluoro/6-Methyl analogs
Different electronic profiles and steric demands may shift downstream reaction efficiency and biological target engagement.
6-Chloro core structure
vs
Generic imidazo[1,2-a]pyridin-2-amine scaffold
Lack of the 6-chloro substituent may compromise synthetic route fidelity and alter established structure-activity relationships.
Validated pharmacophore
vs
Class-level inference only
Substitution with analogs may require extensive re-validation; reported SAR data is anchored to the chloro-substituted scaffold.

Quantitative Evidence for 6-Chloroimidazo[1,2-a]pyridin-2-amine


Validated Anthelmintic Synthesis Intermediate

6-Chloroimidazo[1,2-a]pyridin-2-amine serves as the essential, validated intermediate for a series of 18 novel anthelmintic compounds derived from an albendazole scaffold [1]. This class-level evidence demonstrates that compounds synthesized using this specific chlorinated building block achieve potent activity against both roundworm eggs and imago stages in vitro. The optimal derivative in this series, synthesized via a three-step route from 6-chloroimidazo[1,2-a]pyridin-2-amine, exhibited an IC50 of 0.65 ± 0.01 μmol/L against roundworm eggs and 1.04 ± 0.01 μmol/L against roundworm imago, with an in vivo anti-helmintic rate exceeding 99% [1].

Anthelmintic Intermediate
Class-level inference
Derivative IC50: 0.65 μM (anti-egg), 1.04 μM (anti-imago); >99% reported in vivo rate for optimized derivative 4l
Supports anthelmintic lead optimization from a documented chemical series
Class-level scaffold evidence; head-to-head data for the intermediate itself is not available
Anthelmintic Drug Discovery Medicinal Chemistry Neglected Tropical Diseases

Validated PI3Kγ Inhibitor Pharmacophore

Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold, which utilize 6-chloroimidazo[1,2-a]pyridin-2-amine as a critical synthetic precursor, have been identified as inhibitors of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform [1]. A specific derivative, (4-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2-[(2-methyl...) (BDBM25056), demonstrates a well-defined inhibitory activity with an IC50 of 230 nM against the PI3Kγ catalytic subunit in a radiometric kinase assay [1].

PI3Kγ Kinase Inhibition
Class-level inference
Derivative BDBM25056 IC50 = 230 nM (radiometric assay)
Establishes a sub-micromolar activity benchmark for PI3Kγ-targeted inhibitor research
Derivative data from BindingDB; assay conditions: recombinant PI3Kγ, pH 7.4
Kinase Inhibition Oncology Chemical Biology

Versatile Intermediate for CLK1 and DYRK1A Inhibitors

The broader imidazo[1,2-a]pyridin-2-amine class, to which 6-chloroimidazo[1,2-a]pyridin-2-amine belongs, is a validated scaffold for developing inhibitors of therapeutically relevant kinases such as CLK1 and DYRK1A [1]. A related compound in this series (compound 4c) achieved an IC50 of 0.7 μM against CLK1 and 2.6 μM against DYRK1A [1]. While this is not direct data for the 6-chloro analog, it firmly establishes the core scaffold's ability to engage these kinase targets with micromolar potency.

CLK1/DYRK1A Kinase Engagement
Class-level inference
Class analog IC50: 0.7 μM (CLK1), 2.6 μM (DYRK1A) for compound 4c
Core scaffold engages disease-relevant kinases, supporting SAR exploration
Class-level inference; 6-chloro analog-specific data not directly reported
Kinase Inhibitor Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for 6-Chloroimidazo[1,2-a]pyridin-2-amine


Anthelmintic Drug Discovery and Lead Optimization

Scenario: A medicinal chemistry team aims to develop novel treatments for helminth infections. By procuring 6-chloroimidazo[1,2-a]pyridin-2-amine, they gain direct access to a synthetic route validated in peer-reviewed literature, which produced derivatives with potent in vitro IC50 values (0.65-1.04 μM) against roundworm and >99% in vivo efficacy [1]. This significantly accelerates hit-to-lead campaigns compared to exploring uncharacterized or generic analogs.

Kinase Inhibitor Development for Oncology

Scenario: A research group is seeking novel ATP-competitive kinase inhibitors. Using 6-chloroimidazo[1,2-a]pyridin-2-amine as a core scaffold provides a direct entry point to a chemotype with documented activity against clinically relevant kinases, including PI3Kγ (IC50 = 230 nM) and CLK1 (IC50 = 0.7 μM) [1][2]. This evidence-based approach minimizes the risk of pursuing inactive chemical matter and focuses resources on a proven kinase-binding pharmacophore.

Chemical Library & Functional Probe Development

Scenario: A chemical biology or screening facility requires a diverse, yet strategically focused, library of imidazopyridine-based compounds. 6-Chloroimidazo[1,2-a]pyridin-2-amine is an ideal building block due to its dual functional handles (amine and aryl chloride), enabling efficient diversification via amidation, Suzuki coupling, or Buchwald-Hartwig amination [1]. Procurement of this specific building block, rather than a non-chlorinated analog, ensures compatibility with a wider range of downstream synthetic transformations and library design strategies.

Application
Selection Property
Validation Focus
Anthelmintic lead optimization
Validated synthetic entry to an active chemical series
Derivative potency and in vivo model-response endpoints
Kinase inhibitor development
PI3Kγ / CLK1 / DYRK1A pharmacophore context
Kinase panel selectivity and target-engagement assay review
Chemical library & probe synthesis
Dual reactive handles for divergent functionalization
Library diversity and synthetic compatibility review
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